molecular formula C21H22FN3O5S B2652410 1-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione CAS No. 2034512-96-2

1-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

Cat. No.: B2652410
CAS No.: 2034512-96-2
M. Wt: 447.48
InChI Key: YKIAGWUOKLBZAX-UHFFFAOYSA-N
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Description

1-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione (CAS 2034512-96-2) is a chemical compound with the molecular formula C21H22FN3O5S and a molecular weight of 447.48 g/mol . It belongs to the imidazolidine-2,4-dione class of compounds, which are structures of significant interest in medicinal chemistry research . The compound features a piperidine ring substituted with a phenylsulfonyl group and an imidazolidinedione moiety, a structure that is frequently explored in the development of novel therapeutic agents. Patents indicate that structurally related compounds are investigated for their potential in treating various metabolic diseases and disorders . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. It is essential for researchers to handle this material according to applicable laboratory safety regulations.

Properties

IUPAC Name

1-[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]-3-phenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O5S/c1-30-18-8-7-15(22)13-19(18)31(28,29)23-11-9-16(10-12-23)24-14-20(26)25(21(24)27)17-5-3-2-4-6-17/h2-8,13,16H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKIAGWUOKLBZAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features several functional groups that contribute to its biological activity:

  • Piperidine ring : Enhances binding affinity to biological targets.
  • Sulfonyl group : Facilitates interactions with nucleophilic sites on proteins.
  • Fluoro-methoxyphenyl moiety : Influences pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The sulfonyl group can form covalent bonds with nucleophilic residues in enzymes, inhibiting their activity.
  • Receptor Modulation : The piperidine structure allows for selective binding to specific receptors, potentially modulating their function.

Biological Activity

Research has indicated that this compound exhibits various biological activities:

Activity Description
Antitumor Activity Inhibits cancer cell proliferation in vitro and in vivo studies.
Antimicrobial Effects Demonstrates effectiveness against specific bacterial strains.
Cytotoxicity Exhibits cytotoxic effects on certain tumor cell lines, indicating potential as a chemotherapeutic agent.

Study 1: Antitumor Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antitumor effects of the compound on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a therapeutic agent against cancer .

Study 2: Antimicrobial Properties

In another investigation, the compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed that it inhibited bacterial growth effectively at low concentrations, highlighting its potential use in treating infections .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

  • Selectivity : The compound shows selective inhibition of certain enzymes over others, which may reduce side effects associated with non-selective inhibitors.
  • Synergistic Effects : When combined with other therapeutic agents, it exhibited enhanced efficacy in reducing tumor sizes in animal models.
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, making it a candidate for further development .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds structurally similar to 1-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione exhibit significant antitumor properties. For instance, derivatives that share the sulfonamide and imidazolidine frameworks have been evaluated for their cytotoxic effects against various cancer cell lines.

In vitro studies have shown that these compounds can inhibit cell proliferation and induce apoptosis in human tumor cells, with mean GI50 values indicating potent activity (values around 15.72 μM) against several cancer types .

Neuropharmacological Effects

The piperidine moiety present in the compound suggests potential neuropharmacological applications. Compounds featuring piperidine structures have been investigated for their effects on neurotransmitter systems, particularly in relation to anxiety and depression disorders.

Studies have reported that similar compounds can act as selective serotonin reuptake inhibitors (SSRIs) or modulate dopamine receptors, indicating a promising avenue for treating neuropsychiatric conditions .

Anti-inflammatory Properties

The presence of the 5-fluoro group and sulfonamide linkage may enhance the anti-inflammatory potential of this compound. Research indicates that sulfonamide derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting a role in managing conditions such as arthritis and other inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study conducted by the National Cancer Institute (NCI) evaluated a series of imidazolidine derivatives, including those related to this compound). The results demonstrated significant inhibition of cell growth across multiple cancer cell lines with a notable average growth inhibition rate of over 12% .

Case Study 2: Neuropharmacological Assessment

In a neuropharmacological evaluation, compounds similar to the target compound were tested for their effects on anxiety-like behavior in rodent models. The findings indicated that these compounds significantly reduced anxiety behaviors compared to controls, supporting their potential as therapeutic agents in treating anxiety disorders .

Comparison with Similar Compounds

1-[1-(2,1,3-Benzothiadiazole-5-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione (BG15713)

  • Key Differences : Replaces the 5-fluoro-2-methoxyphenylsulfonyl group with a benzothiadiazole-5-carbonyl moiety.
  • Molecular Formula : C₂₁H₁₉N₅O₃S (MW: 421.47 g/mol) .

1-[1-(7-Methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione

  • Key Differences : Substitutes the sulfonyl group with a methoxybenzofuran-carbonyl unit.
  • Molecular Formula : C₂₄H₂₃N₃O₅ (MW: 433.46 g/mol) .

Sulfonyl-Piperidine Derivatives

N-(1-(4-(3-Ethylthioureido)benzyl)piperidin-4-yl)-3-fluoro-4-(trifluoromethyl)benzamide (8b)

  • Key Differences : Contains a trifluoromethylbenzamide group instead of imidazolidinedione.
  • Yield : 35.2% (lower than typical sulfonamide derivatives in ) .
  • Physicochemical Properties : Melting points for similar sulfonamide-piperidine compounds range from 132°C to 230°C, suggesting high crystallinity due to strong intermolecular interactions .

1-(Bis(4-Fluorophenyl)methyl)-4-((4-sulfamoylaminophenyl)sulfonyl)piperazine (6j)

  • Key Differences : Incorporates a bis(4-fluorophenyl)methyl group and piperazine ring.
  • Synthesis : Characterized via ¹H NMR, ¹³C NMR, and ESI-MS, with yields up to 65% .
  • Implications : The bis-fluorophenyl group may enhance metabolic stability compared to the target compound’s single fluorine substituent.

Triazolone and Urea Derivatives

5-{1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl methyl sulfide

  • Key Differences : Triazolone core replaces imidazolidinedione, with a 4-chlorophenylsulfonyl group.
  • Implications : The triazolone ring may confer distinct hydrogen-bonding capabilities, altering target selectivity .

1-Ethyl-3-(4-((1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)phenyl)urea (14d)

  • Key Differences : Urea linker and (4-fluorophenyl)sulfonyl group.
  • Yield : 55.2% .

Key Findings

Substituent Impact : Fluorine and methoxy groups in the target compound likely enhance electronegativity and metabolic stability, whereas bulkier groups (e.g., benzothiadiazole in BG15713) may improve target engagement but reduce solubility .

Synthesis Trends : Sulfonamide-piperidine derivatives are typically synthesized in moderate-to-high yields (35–65%) and characterized via NMR and MS, consistent with methods described for analogs .

Structural Flexibility : Replacing the imidazolidinedione core with triazolone or urea linkers () significantly alters hydrogen-bonding capacity, suggesting divergent pharmacological applications.

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